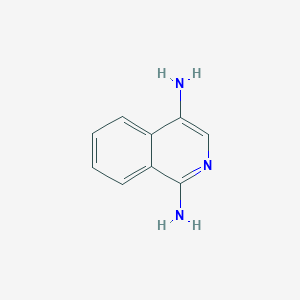
Isoquinoline-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-1,4-diamine is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-1,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and subsequent reactions . Additionally, environmentally friendly routes that utilize water as a solvent and avoid the use of strong acids or bases are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1,4-diamine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its anhydride.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-1,4-diamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit various enzymes and modulate receptor activity, leading to their therapeutic effects . For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, making them potential anti-cancer agents . Additionally, isoquinoline derivatives can interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Isoquinoline-1,4-diamine can be compared with other similar compounds, such as:
Quinoline: Both quinoline and isoquinoline are heterocyclic compounds with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical reactivity and biological activity.
This compound stands out due to its unique substitution pattern and the specific biological activities it exhibits, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
78886-52-9 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
isoquinoline-1,4-diamine |
InChI |
InChI=1S/C9H9N3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12) |
InChI Key |
GIIUSHQTYGRABO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



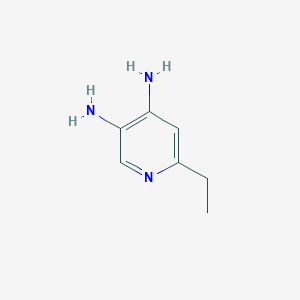
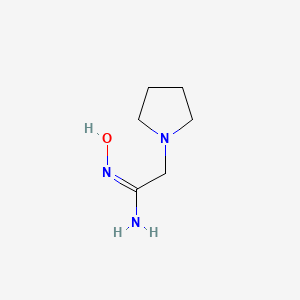
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
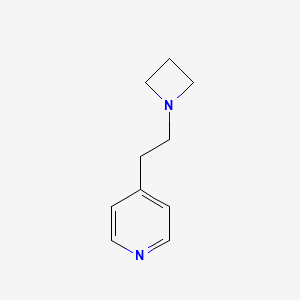
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)

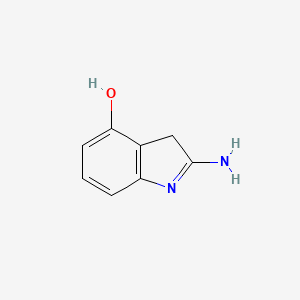
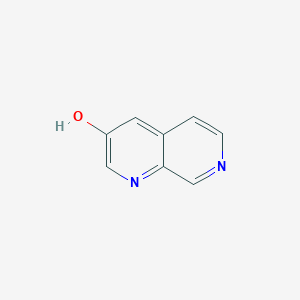
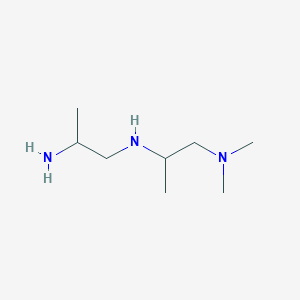
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
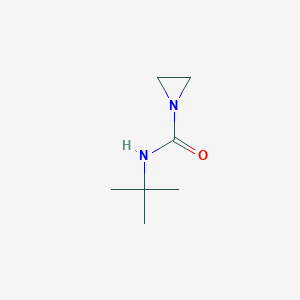
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
